molecular formula C17H16ClN3O2 B6345671 2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354916-80-5

2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345671
CAS RN: 1354916-80-5
M. Wt: 329.8 g/mol
InChI Key: LUBRWEGXURGMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of imidazolone, a type of heterocyclic compound. It has a 4,5-dihydro-1H-imidazol-4-one core structure, which is substituted with a 4-chlorophenyl group, a 3-methoxyphenyl group, and an amino group .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazolone ring, which is a five-membered ring containing two nitrogen atoms, one of which is part of a carbonyl group. It also has a 4-chlorophenyl group and a 3-methoxyphenyl group attached to the imidazolone ring .

Scientific Research Applications

Medicinal Chemistry: Antiviral Agents

This compound shows promise in the development of antiviral medications. Derivatives of similar structures have been reported to exhibit inhibitory activity against influenza A and other viruses . The ability to bind with high affinity to multiple receptors makes this class of compounds valuable for synthesizing new derivatives with potential antiviral applications.

Pharmacology: Anti-inflammatory Properties

In pharmacological research, the anti-inflammatory properties of indole derivatives, which are structurally related to the compound , have been documented . These properties could be harnessed to develop new anti-inflammatory drugs, especially for chronic conditions like arthritis.

Neuroscience: Neuroprotective Effects

While direct studies on this compound in neuroscience are limited, its structural similarity to indole derivatives suggests potential neuroprotective effects. Indole-based compounds have been explored for their role in protecting neuronal health, which could be an avenue for future research with this compound .

Biology: Antimicrobial Activity

The biological activity of indole derivatives, including potential antimicrobial effects, is well-noted in literature . This compound could be studied for its efficacy against a range of microbial pathogens, contributing to the field of antibacterial and antifungal research.

Chemistry: Synthesis of Heterocyclic Compounds

In the field of chemistry, this compound can be used as a precursor for synthesizing various heterocyclic compounds. These compounds are crucial in the development of drugs and materials due to their stable ring structure .

Drug Development: Anticancer Research

Compounds with similar structures have shown anticancer activities in preclinical studies . Research into this compound could focus on its potential use in targeted cancer therapies, particularly in cases where overexpression of certain receptors is a factor.

Biochemistry: Enzyme Inhibition

The compound’s potential for enzyme inhibition could be explored, which is a significant area of study in biochemistry. Enzyme inhibitors are used to treat various diseases by regulating metabolic pathways .

Agricultural Chemistry: Plant Growth Regulation

Indole derivatives have been used as plant growth regulators. This compound could be investigated for its effects on plant hormone pathways, potentially leading to applications in agriculture .

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and evaluation of its biological activity. The potential biological applications of similar compounds suggest that this compound could also have interesting biological properties .

properties

IUPAC Name

2-amino-4-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-23-14-4-2-3-12(9-14)17(15(22)20-16(19)21-17)10-11-5-7-13(18)8-6-11/h2-9H,10H2,1H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBRWEGXURGMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

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